molecular formula C21H23NO B195078 Dapoxetine CAS No. 119356-77-3

Dapoxetine

Katalognummer B195078
CAS-Nummer: 119356-77-3
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: USRHYDPUVLEVMC-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation . It works by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .


Synthesis Analysis

The synthesis of Dapoxetine involves resolving racemic dapoxetine with a chiral acid to obtain the salt of the chiral acid and (+)-dapoxetine, substantially free from (-)-dapoxetine . Another synthetic process involves adding 3-phenyl-3-amino-l-propanol into a three-necked bottle, slowly adding benzoyl chloride drop by drop, and then adding methanesulfonyl chloride into the reaction system .


Molecular Structure Analysis

Dapoxetine has a molecular formula of C21H23NO and an average molecular weight of 305.413 Da . It is a small molecule and its structure is available in various databases .


Chemical Reactions Analysis

Dapoxetine functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation . It has been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .


Physical And Chemical Properties Analysis

Dapoxetine is a white to slightly yellow powder . It is freely soluble in methanol, propylene glycol, some organic solvents, slightly soluble in ethanol, and almost insoluble in water .

Wissenschaftliche Forschungsanwendungen

Treatment of Premature Ejaculation

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Dapoxetine is used for the treatment of premature ejaculation .
  • Methods of Application : An HPLC–MS/MS method was developed to determine the levels of dapoxetine in human plasma processed using simple protein precipitation .
  • Results or Outcomes : The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard .

Neuroprotection in Ischemic Stroke

  • Scientific Field : Neurology
  • Summary of Application : Dapoxetine has been shown to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke .
  • Methods of Application : Adult male Wister rats were subjected to a sham operation or bilateral common carotid artery occlusion (BCCAO) for 30 min followed by 24 h of reperfusion to induce global cerebral ischemia/reperfusion (I/R) injury .
  • Results or Outcomes : Dapoxetine significantly ameliorated cerebral I/R-induced neurobehavioral deficits, reduced cerebral infarct volume, and histopathological damage .

Inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp)

  • Scientific Field : Virology
  • Summary of Application : Dapoxetine has been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Dapoxetine in laboratory settings to inhibit the RdRp of the Zika Virus .
  • Results or Outcomes : The outcomes of this application are not detailed in the source, but the initial findings suggest that Dapoxetine could potentially be used in the treatment of Zika Virus .

Treatment of Men with Premature Ejaculation

  • Scientific Field : Urology
  • Summary of Application : Dapoxetine has been effective in the treatment of men with premature ejaculation .
  • Methods of Application : In four randomized, double-blind, placebo-controlled, multicentre studies of 12–24 weeks’ duration, oral dapoxetine 30 or 60 mg was administered as needed .
  • Results or Outcomes : Dapoxetine induced significantly greater improvements from baseline than placebo in the primary efficacy endpoint (mean intravaginal ejaculatory latency time [IELT] or mean average IELT [defined as the average of IELT values over the previous 4 weeks], as measured by the female partner utilizing a stopwatch) .

Antidepressant Activity

  • Scientific Field : Psychiatry
  • Summary of Application : Dapoxetine is structurally related to fluoxetine with antidepressant activity .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Dapoxetine in laboratory settings to study its antidepressant activity .
  • Results or Outcomes : Dapoxetine is the D-enantiomer of LY 243917 and is 3.5 times more potent as a serotonin reuptake inhibitor than the L-enantiomer .

Potential Anti-Zika Virus Drug

  • Scientific Field : Virology
  • Summary of Application : Dapoxetine effectively inhibits the enzymatic activity of RdRp and exhibits significant antiviral efficacy against ZIKV .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Dapoxetine in laboratory settings to inhibit the RdRp of the Zika Virus .
  • Results or Outcomes : The initial findings suggest that Dapoxetine could potentially be used in the treatment of Zika Virus .

Safety And Hazards

Dapoxetine should not be used in men with moderate to severe hepatic impairment and in those receiving CYP3A4 inhibitors such as ketoconazole, ritonavir, and telithromycin . It also cannot be used in patients with heart failure, permanent pacemaker, or other significant ischemic heart disease .

Eigenschaften

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129938-20-1 (hydrochloride)
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0057627
Record name Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dapoxetine

CAS RN

119356-77-3, 129938-20-1
Record name Dapoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119356-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine
Reactant of Route 2
Reactant of Route 2
Dapoxetine
Reactant of Route 3
Reactant of Route 3
Dapoxetine
Reactant of Route 4
Reactant of Route 4
Dapoxetine
Reactant of Route 5
Reactant of Route 5
Dapoxetine
Reactant of Route 6
Reactant of Route 6
Dapoxetine

Citations

For This Compound
3,980
Citations
CG McMahon - Therapeutic advances in urology, 2012 - journals.sagepub.com
… safety of dapoxetine in the … ‘dapoxetine’ in the title, abstract or keywords. This search was then manually cross referenced for all papers. This review encompasses studies of dapoxetine …
Number of citations: 139 journals.sagepub.com
KE ANDERSSON, JP Mulhall, MG Wyllie - BJU international, 2006 - Wiley Online Library
… Dapoxetine may represent the first of a new category of selective serotonin transport inhibitors. Although dapoxetine … efficacy make dapoxetine suitable for on‐demand treatment of PE. …
JL Pryor, SE Althof, C Steidle, RC Rosen… - The lancet, 2006 - thelancet.com
Background No drugs are approved for treatment of premature ejaculation. Our aim was to determine the efficacy and tolerability of on-demand dapoxetine in patients with severe …
Number of citations: 429 www.thelancet.com
CG McMahon, SE Althof, JM Kaufman… - The journal of sexual …, 2011 - academic.oup.com
… a study to evaluate the effects of dapoxetine in men from Asia-… effects of placebo, dapoxetine 30 mg, and dapoxetine 60 mg … the effects of dapoxetine 60 mg prn, dapoxetine 60 mg daily (…
Number of citations: 205 academic.oup.com
EJ McCarty, WW Dinsmore - Core evidence, 2012 - ncbi.nlm.nih.gov
… Dapoxetine is a selective serotonin reuptake inhibitor specifically designed to treat PE. … of dapoxetine in the treatment of PE in adult men. There is substantial evidence that dapoxetine …
Number of citations: 57 www.ncbi.nlm.nih.gov
LA Sorbera, J Castaner, RM Castaner - Drugs of the Future, 2004 - access.portico.org
… dapoxetine, a compound structurally related to the antidepressant fluoxetine (Prozac®). Dapoxetine has … Dapoxetine is presently in phase III development for the treatment of premature …
Number of citations: 43 access.portico.org
JM Kaufman, RC Rosen, RV Mudumbi… - BJU …, 2009 - Wiley Online Library
… dapoxetine 60 mg once daily and placebo as needed (ie ‘dapoxetine once daily’); (ii) dapoxetine 60 mg as needed and placebo once daily (ie ‘dapoxetine as needed’); and (iii) placebo …
J Buvat, F Tesfaye, M Rothman, DA Rivas, F Giuliano - European urology, 2009 - Elsevier
… min with placebo and dapoxetine 30 mg and dapoxetine 60 mg, … improved significantly with dapoxetine versus placebo at … with placebo and dapoxetine 30 mg and dapoxetine 60 mg, …
Number of citations: 277 www.sciencedirect.com
NB Modi, MJ Dresser, M Simon, D Lin… - The Journal of …, 2006 - Wiley Online Library
Dapoxetine is a serotonin transporter inhibitor currently in development for the treatment of … pharmacokinetics of dapoxetine following once‐daily administration of dapoxetine 30 mg and …
Number of citations: 181 accp1.onlinelibrary.wiley.com
C McMahon, SW Kim, NC Park, C Chang… - The journal of sexual …, 2010 - academic.oup.com
… This study evaluated the efficacy and safety of dapoxetine 30 mg and 60 mg prn over the … in the clinical trial program for dapoxetine have shown that dapoxetine is not associated with …
Number of citations: 155 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.